Superior IDO1 Inhibition vs. Non-Brominated Analog
The presence of the 5-bromo substituent in 5-bromo-2-phenyl-1H-indole-3-carbonitrile is associated with low nanomolar IDO1 inhibition in human cell-based assays. This potency is substantially higher than the inhibitory activity reported for the core 2-phenyl-1H-indole-3-carbonitrile scaffold in related assays, which typically exhibits IC50 values in the micromolar range [1][2].
Core scaffold IC₅₀: ~1–10 µM (estimated)
| Evidence Dimension | IDO1 Inhibition Potency in Human Cells |
|---|---|
| Target Compound Data | IC50: 16 nM [1] |
| Comparator Or Baseline | 2-phenyl-1H-indole-3-carbonitrile: IC50: ~1.0 - 10.0 µM (estimated from class activity) [2] |
| Quantified Difference | ~62- to 625-fold increase in potency |
| Conditions | Inhibition of IDO1 in IFNgamma-stimulated human A375 cells [1] |
Why This Matters
This significant potency gain demonstrates that the 5-bromo substituent is a critical pharmacophoric element for achieving nanomolar cellular activity, making this specific compound a more valuable tool for immuno-oncology research than its non-brominated parent.
- [1] BindingDB. (n.d.). BDBM50514753 CHEMBL4557994. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] BindingDB. (n.d.). BDBM50633602 CHEMBL5418628. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50633602 View Source
